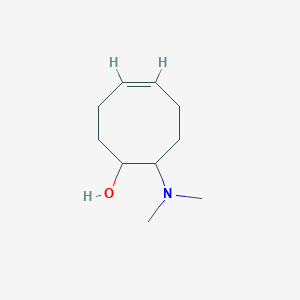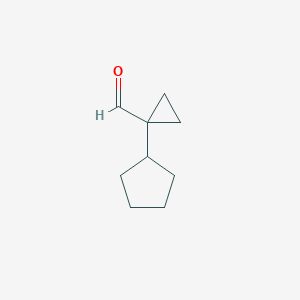
1-Cyclopentylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylcyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring fused with a cyclopentane ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of cyclopentyl derivatives using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, is a well-known method for cyclopropane synthesis . Another method involves the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1-Cyclopentylcyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopentane: A cycloalkane with a five-membered ring.
Cyclopropanecarboxaldehyde: A compound with a cyclopropane ring and an aldehyde group.
Uniqueness: 1-Cyclopentylcyclopropane-1-carbaldehyde is unique due to its fused ring structure, which combines the properties of both cyclopropane and cyclopentane rings.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-cyclopentylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(5-6-9)8-3-1-2-4-8/h7-8H,1-6H2 |
Clé InChI |
QPJPWOCXLZFKBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


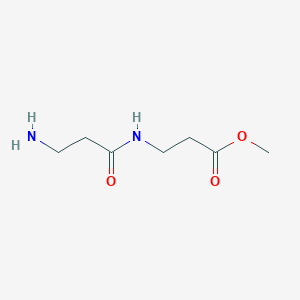
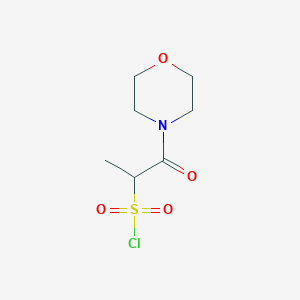

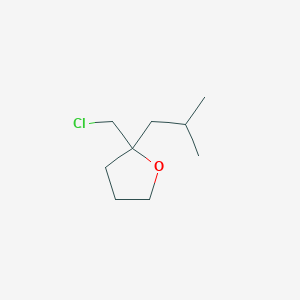


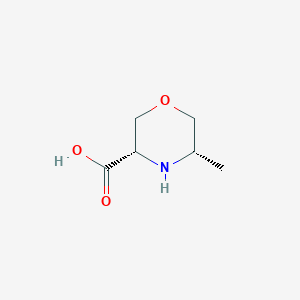
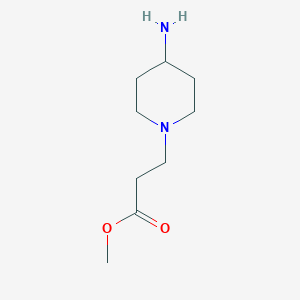
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)



